Humulinone - 26110-47-4

Humulinone

Catalog Number: EVT-13915817
CAS Number: 26110-47-4
Molecular Formula: C21H30O6
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Humulinone is a monoterpenoid.
Humulinone is a natural product found in Humulus lupulus with data available.
Source and Classification

Humulinone is primarily sourced from hop cones, which contain glandular structures known as lupulin glands. These glands accumulate essential oils and various bitter acids, including alpha acids such as humulone and cohumulone. The classification of humulinone falls under organic compounds known as monocyclic monoterpenoids, characterized by their single-ring structure and presence in various plant-derived substances .

Synthesis Analysis

Methods of Synthesis

Humulinone is synthesized through the oxidative transformation of alpha acids during the brewing process. This transformation can occur through several methods:

  • Thermal Oxidation: During the kilning or drying of hops, exposure to heat can facilitate the oxidation of alpha acids into humulinones.
  • Storage Conditions: Prolonged storage of hops can lead to increased levels of humulinones due to oxidative degradation.
  • Chemical Reactions: The reaction conditions, including temperature and time, significantly influence the formation of humulinones from alpha acids .

Technical Details

The synthesis process involves several stages where alpha acids undergo isomerization and oxidation. The specific conditions under which these reactions occur can vary based on hop variety and processing methods. For example, higher temperatures and longer exposure times typically lead to greater formation of humulinones .

Molecular Structure Analysis

Structure

Humulinone has a distinct chemical structure that can be represented as follows:

  • Molecular Formula: C15_{15}H18_{18}O4_{4}
  • Molecular Weight: 262.30 g/mol

The structure features a bicyclic framework typical of many terpenoids, with functional groups that contribute to its chemical reactivity and solubility properties.

Data

The structural analysis reveals that humulinone contains multiple hydroxyl groups, contributing to its solubility in alcohols but limiting its solubility in water. This property is crucial for its behavior in brewing applications .

Chemical Reactions Analysis

Reactions Involving Humulinone

Humulinone participates in various chemical reactions that impact its stability and bitterness:

  • Isomerization: Under heat during brewing, humulinone can undergo further isomerization into iso-alpha acids, enhancing its bitterness.
  • Oxidation Reactions: Humulinone itself can be oxidized to form other related compounds, which may alter its sensory characteristics.
  • Reactivity with Other Compounds: Humulinone can react with phenolic compounds present in hops or malt, potentially forming new flavor compounds that contribute to beer's complexity .

Technical Details

The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of oxygen. Understanding these parameters is vital for brewers aiming to control the flavor profile of their products.

Mechanism of Action

Process

The mechanism by which humulinone exerts its effects primarily relates to its interaction with taste receptors. Humulinone contributes to the bitterness perceived in beer by activating specific bitter taste receptors on the tongue.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Humulinone typically appears as a yellowish liquid or solid depending on concentration.
  • Solubility: It exhibits limited solubility in water but is more soluble in organic solvents like ethanol.

Chemical Properties

  • pKa Value: The pKa values indicate weak acidic properties, influencing its behavior during brewing.
  • Stability: Humulinone is relatively stable under standard brewing conditions but can degrade under extreme heat or prolonged exposure to oxygen .
Applications

Scientific Uses

Humulinone's primary application lies within the brewing industry, where it enhances the flavor profile and bitterness of beers. Additionally:

  • Flavoring Agent: It serves as a natural flavoring agent in various beverages beyond beer.
  • Research Applications: Studies on humulinones contribute to understanding their potential health benefits, including antioxidant properties and possible roles in metabolic processes .
Historical Context and Discovery of Humulinone

Early Identification in Humulus lupulus and Initial Structural Characterization

Humulinones were first identified as significant constituents in hops (Humulus lupulus) during investigations into the oxidative degradation of hop bitter acids. Initial research revealed that these compounds form through the oxidation of alpha acids (humulones), particularly during post-harvest processing. Structural analysis established humulinones as tricyclic compounds sharing a molecular backbone similar to iso-alpha acids (isohumulones), but distinguished by a diketone functional group instead of the enol structure found in iso-alpha acids. This structural difference arises from the oxidation of the tertiary alcohol group in alpha acids, leading to a rearrangement that produces a six-membered ring with adjacent carbonyl groups [1] [7].

Early studies observed that humulinone concentrations in hops were relatively low (typically 0.2–0.5% w/w) in whole-leaf cones. However, a critical discovery emerged when researchers noted a significant increase in humulinone levels following hop pelletization. This phenomenon occurs because pelletization ruptures the lupulin glands, exposing alpha acids to oxygen and accelerating their oxidation into humulinones. Notably, CO₂ hop extracts contain no detectable humulinones due to the absence of oxidative conditions during extraction [1]. Sensory evaluations confirmed humulinones contribute bitterness perceived as approximately 65% the intensity of iso-alpha acids, with descriptors often noting a "softer" or "smoother" quality compared to traditional kettle bitterness [1] [3].

Table 1: Key Structural Features and Occurrence of Humulinones vs. Related Compounds

CompoundCore StructurePrimary SourceTypical ConcentrationBitterness Intensity (Relative to Iso-α-acids)
HumulinonesOxidized α-acids (diketone ring)Oxidation of α-acids in pellets/leaf0.2–0.5% (w/w in hops)~65%
α-Acids (Humulones)Tetracyclic acylphloroglucinolLupulin glands of hop cones2–17% (w/w in hops)Non-bitter (precursor)
Iso-α-acidsIsomerized α-acids (enol ring)Thermal isomerization during wort boilVariable (beer)100% (reference)

Evolution of Analytical Techniques for Detection in Hops and Brewing Byproducts

Initial methods for quantifying bittering compounds in hops and beer relied heavily on spectrophotometric techniques, particularly the International Bitterness Unit (IBU) method (ASBC Beer-23). This method measures absorbance at 275 nm to estimate iso-alpha acid concentrations. However, a major limitation was its inability to distinguish humulinones from iso-alpha acids and other UV-absorbing compounds (e.g., polyphenols, oxidized hop resins). Consequently, IBU values in dry-hopped beers often showed discrepancies between measured bitterness and sensory perception, as humulinones contribute to UV absorption at 275 nm but were not specifically quantified [5] [7].

The development of high-performance liquid chromatography (HPLC) methods (e.g., EBC 9.47) revolutionized humulinone analysis. HPLC enabled the separation and individual quantification of iso-alpha acids, alpha acids, and humulinones based on their distinct chemical properties and retention times. Early HPLC protocols required 45-minute run times and precise mobile phase pH adjustment (citric acid buffer, pH 7.0), making analysis cumbersome [7].

Recent advancements introduced high-speed HPLC techniques achieving separation in just 5 minutes. Key innovations include:

  • Use of EDTA-enhanced mobile phases to sharpen iso-alpha acid peaks.
  • Improved column chemistry for better resolution.
  • Elimination of pH adjustment steps through standardized solvent systems.This high-speed method validated that dry-hopped beers, particularly IPAs, contained significantly higher humulinone levels (up to 24 ppm) compared to non-dry-hopped beers, explaining their unique bittering profiles [7]. Validation studies confirmed HPLC’s accuracy, with recovery rates for humulinones exceeding 98% and relative standard deviations below 1% for peak areas [7].

Table 2: Evolution of Analytical Methods for Humulinone Detection

MethodPrincipleDetection LimitRun TimeKey AdvantagesKey Limitations
Spectrophotometric (IBU)UV absorbance at 275 nm~1 IBUMinutesSimple, low-cost, standardized (ASBC Beer-23)Non-specific; measures all UV-absorbing compounds
Traditional HPLC (EBC 9.47)Reverse-phase chromatography<0.5 ppm45 minutesSpecific quantification of individual acidsRequires pH adjustment; long analysis time
High-Speed HPLCModified reverse-phase with EDTA<0.5 ppm5 minutesRapid; no pH adjustment; high precisionRequires specialized equipment/columns

Properties

CAS Number

26110-47-4

Product Name

Humulinone

IUPAC Name

3,4,5-trihydroxy-2-(3-methylbutanoyl)-4-(3-methylbut-2-enyl)-5-(4-methylpent-3-enoyl)cyclopent-2-en-1-one

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C21H30O6/c1-12(2)7-8-16(23)21(27)19(25)17(15(22)11-14(5)6)18(24)20(21,26)10-9-13(3)4/h7,9,14,24,26-27H,8,10-11H2,1-6H3

InChI Key

KXBNQEYVZSCSNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C(C(C1=O)(C(=O)CC=C(C)C)O)(CC=C(C)C)O)O

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